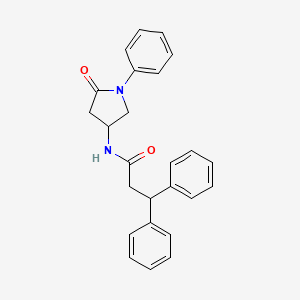![molecular formula C18H19ClN2OS2 B6491576 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326926-44-6](/img/structure/B6491576.png)
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones are a type of heterocyclic compounds that have been studied for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-ones involves a thiophene ring fused with a pyrimidinone ring .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones can vary depending on the substituents present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-ones can vary depending on the substituents present on the molecule .科学的研究の応用
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of hormone-like substance. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of hormone-like substance. This inhibition of COX-2 is believed to be responsible for the compound's anti-inflammatory and anti-cancer properties. Additionally, this compound is thought to interact with other enzymes and receptors in the body, which may explain its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties, as well as the potential to inhibit the enzyme cyclooxygenase-2 (COX-2). In vivo studies have shown that this compound has the potential to reduce inflammation and decrease the size of tumors in animal models. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not commercially available, making it difficult to obtain in large quantities.
将来の方向性
Although much research has been done on 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, there are still many potential future directions for this compound. These include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted into the compound's mechanism of action and its potential to interact with other enzymes and receptors in the body. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs or therapeutics.
合成法
The most common method of synthesizing 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is through the condensation of 2-chlorophenylmethylsulfanyl-3-pentanol and thiophene-2-carboxaldehyde. This is typically done in a two-step reaction in which the first step involves the formation of a thiophene-2-carboxaldehyde intermediate, which is then used to form the desired product. The reaction is typically performed in anhydrous conditions in the presence of a base such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXASYKQCPUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6491572.png)
![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)
![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)
![2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491591.png)